molecular formula C18H20Cl2N2O5S B4309257 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE

Cat. No.: B4309257
M. Wt: 447.3 g/mol
InChI Key: NPRIZDGJHSBWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes dichloro, dimethylamino, sulfonyl, and methoxyphenoxy groups attached to a benzamide core.

Preparation Methods

The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with dimethylamine to form the corresponding amide. This intermediate is then reacted with sulfonyl chloride and 4-methoxyphenol under controlled conditions to yield the final product. Industrial production methods often involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE can be compared with other similar compounds, such as:

    2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide: Lacks the methoxyphenoxy group, which may result in different biological activities.

    N-[2-(4-methoxyphenoxy)ethyl]benzamide: Lacks the dichloro and dimethylamino groups, which may affect its chemical reactivity and biological properties.

    5-[(dimethylamino)sulfonyl]-N-[2-(4-methoxyphenoxy)ethyl]benzamide: Lacks the dichloro groups, which may influence its stability and reactivity.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O5S/c1-22(2)28(24,25)17-10-14(15(19)11-16(17)20)18(23)21-8-9-27-13-6-4-12(26-3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRIZDGJHSBWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(4-METHOXYPHENOXY)ETHYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.